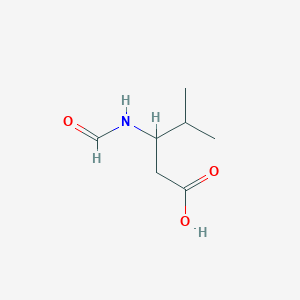

3-Formamido-4-methylpentanoic acid

Beschreibung

BenchChem offers high-quality 3-Formamido-4-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formamido-4-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H13NO3 |

|---|---|

Molekulargewicht |

159.18 g/mol |

IUPAC-Name |

3-formamido-4-methylpentanoic acid |

InChI |

InChI=1S/C7H13NO3/c1-5(2)6(8-4-9)3-7(10)11/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11) |

InChI-Schlüssel |

FGHDKKGSFZILPH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(CC(=O)O)NC=O |

Herkunft des Produkts |

United States |

3-Formamido-4-methylpentanoic Acid: Structural Characterization and Synthetic Utility

The following technical guide provides an in-depth analysis of 3-Formamido-4-methylpentanoic acid , also known as

Executive Summary

3-Formamido-4-methylpentanoic acid (CAS: 1341482-31-2) is a non-proteinogenic

Its significance lies in two core properties:

-

The

-Amino Backbone: Provides metabolic stability and unique secondary structures (helices/sheets) distinct from -

The

-Formyl Moiety: Acts as a bioisostere for transition states in enzymatic hydrolysis or as a specific ligand for formyl peptide receptors (FPRs) involved in immunological chemotaxis.[1]

Chemical Identity & Physicochemical Properties[1][5][6][7][8][9][10]

Nomenclature and Identification

The compound is formally derived from the homologation of Valine or the isomerization of Leucine.[1]

| Parameter | Data |

| IUPAC Name | 3-Formamido-4-methylpentanoic acid |

| Common Synonyms | |

| CAS Number | 1341482-31-2 (Racemic); 1604427-90-8 ((3S)-isomer) |

| Molecular Formula | C |

| Molecular Weight | 159.18 g/mol |

| SMILES | CC(C)C(NC=O)CC(=O)O |

Structural Isomerism

The compound exhibits two forms of isomerism critical for analytical characterization:

-

Stereoisomerism: The C3 carbon is chiral.[1] The (3S) isomer is derived from L-Valine via Arndt-Eistert homologation, while the (3R) isomer is the product of human leucine 2,3-aminomutase.[1]

-

Amide Rotamerism: The

-formyl group exhibits restricted rotation around the C-N bond, existing as an equilibrium of cis (E) and trans (Z) rotamers.[1] This is observable in NMR spectra as split peaks (approx. 80:20 ratio in DMSO-

Physicochemical Profile[1]

-

Physical State: White to off-white crystalline solid.[1]

-

Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water; insoluble in non-polar solvents (Hexane).[1]

-

pKa (Calculated): Carboxyl group: ~4.8.[1]

-

LogP: ~0.9 (Moderate lipophilicity due to the isobutyl side chain).[1]

Synthetic Methodologies

The synthesis of 3-Formamido-4-methylpentanoic acid generally follows a two-stage workflow: construction of the

Synthesis Workflow (Arndt-Eistert Homologation)

The most robust route to the enantiopure backbone is the Arndt-Eistert homologation of

Protocol Steps:

-

Activation: React

-Boc-L-Valine with isobutyl chloroformate to form the mixed anhydride. -

Diazotization: Treat with diazomethane to generate the

-diazoketone.[1] -

Wolff Rearrangement: Silver benzoate-catalyzed rearrangement in the presence of water/dioxane yields

-Boc- -

Deprotection: Removal of the Boc group (TFA/DCM).[1]

-

Formylation: Reaction of the free

-amino acid with a formylating agent (e.g., acetic formic anhydride or ethyl formate).[1]

Visualization of Synthetic Pathway

Figure 1: Synthetic route from L-Valine to 3-Formamido-4-methylpentanoic acid via Arndt-Eistert homologation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Researchers must be aware of the rotameric splitting induced by the formyl group.[1]

-

1H NMR (DMSO-

):

Mass Spectrometry[1]

-

Method: LC-MS (ESI).[1]

-

Observed Ion: [M+H]

= 160.2 m/z; [M-H] -

Fragmentation: Loss of CO (28 Da) from the formyl group is a common fragmentation pathway in MS/MS.[1]

Biological & Pharmaceutical Applications[1][10]

Peptidomimetics and Protease Resistance

Incorporation of 3-Formamido-4-methylpentanoic acid into peptide chains creates

Enzyme Inhibition (Aminopeptidases)

The compound serves as a structural analog to the transition state of leucine-derived substrates.[1]

-

Mechanism: The

-formyl group can coordinate with the active site zinc ion in metalloproteases (e.g., Leucine Aminopeptidase), while the isobutyl side chain occupies the hydrophobic S1 pocket.[1] -

Relevance: Derivatives of this scaffold are investigated as inhibitors for Bestatin-sensitive aminopeptidases , which are targets in cancer immunotherapy and pain management.[1]

Bacterial Chemotaxis

-formylated peptides are hallmark signatures of bacterial protein synthesis.[1] Receptors on mammalian neutrophils (FPR1, FPR2) detect these motifs to initiate immune responses.[1] 3-Formamido-4-methylpentanoic acid derivatives can act as agonists or antagonists at these receptors, modulating inflammation.[1]Biological Signaling Pathway

Figure 2: Pharmacological interactions and downstream effects of the compound.

Experimental Protocol: Formylation of -Leucine

Objective: Synthesis of 3-Formamido-4-methylpentanoic acid from 3-amino-4-methylpentanoic acid.

Reagents:

-

3-Amino-4-methylpentanoic acid (1.0 eq)

-

Acetic Anhydride (2.5 eq)[1]

-

Formic Acid (98%, 3.0 eq)[1]

-

THF (Anhydrous)[1]

Procedure:

-

Preparation of Mixed Anhydride: In a dry flask, cool Acetic Anhydride (2.5 eq) to 0°C. Dropwise add Formic Acid (3.0 eq). Stir at 55°C for 2 hours to generate acetic formic anhydride in situ. Cool back to room temperature.

-

Reaction: Dissolve 3-Amino-4-methylpentanoic acid in anhydrous THF. Add the prepared acetic formic anhydride solution dropwise.

-

Incubation: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (stain with ninhydrin; disappearance of free amine).[1]

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in EtOAc and wash with 1N HCl (to remove unreacted amine) and Brine.

-

Purification: Dry the organic layer over Na

SO

References

-

PubChem. (n.d.).[1][5] 3-Formamido-4-methylpentanoic acid.[1][2][3][4][6] National Library of Medicine.[1] Retrieved from [Link][1]

-

FooDB. (n.d.). 4-Methylpentanoic acid derivatives. Retrieved from [Link][1]

Sources

- 1. (R)-3-Amino-4-methylpentanoic acid | 75992-50-6 [sigmaaldrich.com]

- 2. 89531-50-0|3-Formamido-3-methylbutanoic acid|BLD Pharm [bldpharm.com]

- 3. 1567885-36-2|(S)-3-(Formamidomethyl)-5-methylhexanoic acid|BLD Pharm [bldpharm.com]

- 4. 294874-99-0|(R)-3-(Methylamino)butanoic acid|BLD Pharm [bldpharm.com]

- 5. CID 87087691 | C12H24O4 | CID 87087691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 167222-94-8|3-(Methylamino)butanoic acid|BLD Pharm [bldpharm.com]

Technical Guide: Thermodynamic Stability of 3-Formamido-4-methylpentanoic Acid

The following technical guide details the thermodynamic stability profile of 3-Formamido-4-methylpentanoic acid (also known as

Executive Summary

3-Formamido-4-methylpentanoic acid (CAS: 1341482-31-2 / 75992-50-6 for parent amino acid) is the

Thermodynamically, the compound exhibits a metastable profile characterized by two primary instability vectors: hydrolytic deformylation in solution and crystal lattice rearrangements in the solid state. Unlike its

This guide provides the physicochemical grounding required to establish Critical Quality Attributes (CQAs) and storage specifications.

Structural Thermodynamics & Physicochemical Properties[1]

The stability of 3-Formamido-4-methylpentanoic acid is governed by the electronic interplay between the formyl group and the

Chemical Identity[2]

-

IUPAC Name: 3-Formamido-4-methylpentanoic acid[1]

-

Common Name:

-Formyl- -

Molecular Formula:

-

Molecular Weight: 159.18 g/mol

-

Chirality: The C3 position is chiral. The (3R) enantiomer is the common biological metabolite derived from L-leucine.

Thermodynamic Parameters (Estimated & Empirical)

| Parameter | Value / Range | Thermodynamic Implication |

| pKa (COOH) | ~4.6 - 4.8 | Weakly acidic; exists as carboxylate anion at physiological pH. |

| LogP | ~0.5 - 0.8 | Moderate lipophilicity; prone to oxidative degradation in lipid formulations. |

| Bond Dissociation Energy (N-CHO) | ~75 kcal/mol | The formyl-amide bond is the thermodynamic weak point, susceptible to hydrolysis. |

| Melting Point | 135°C - 140°C (Dec) | High lattice energy, but onset of thermal decomposition (decarboxylation) occurs near |

Degradation Pathways & Kinetics

The thermodynamic instability of this molecule is driven by the lability of the

Hydrolytic Deformylation (Primary Pathway)

The most significant degradation pathway is the hydrolysis of the amide bond releasing formic acid and

-

Acid-Catalyzed: Follows an

mechanism. The carbonyl oxygen of the formyl group is protonated, making the carbonyl carbon electrophilic. Water attacks, leading to cleavage. -

Base-Catalyzed: Generally faster than acid hydrolysis. Hydroxide attacks the formyl carbonyl directly.

-

Thermodynamic Driver: The formation of the resonance-stabilized formate ion (in base) or volatile formic acid drives the equilibrium toward products.

Intramolecular Cyclization (Secondary Pathway)

Under thermal stress or dehydrating conditions,

-

Mechanism: The formyl oxygen can attack the activated carboxylic acid (if mixed anhydride is formed) or vice-versa, potentially leading to 6-membered dihydro-1,3-oxazin-6-ones, though this is less strained than the 5-membered oxazolones formed by

-amino acids.

Racemization Risk[4]

-

Low Risk: Unlike

-amino acids, where the chiral proton is activated by the adjacent carbonyl, the C3 proton in

Visualized Degradation Network

The following diagram maps the kinetic pathways governing the stability of the molecule.

Figure 1: Kinetic degradation network of 3-Formamido-4-methylpentanoic acid showing primary hydrolytic and secondary thermal pathways.[2]

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability in a drug development context, the following "Forced Degradation" protocol is recommended. This protocol is designed to be self-validating by including mass balance checks.

Protocol: Stress Testing Matrix

Objective: Determine degradation rate constants (

Materials:

-

HPLC System with PDA/MS detector.

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Workflow Steps:

-

Preparation of Stock Solution:

-

Dissolve 10 mg of 3-Formamido-4-methylpentanoic acid in 10 mL of diluent (50:50 MeOH:H2O).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 4 hours.

-

Base Hydrolysis: Mix 1 mL Stock + 1 mL 0.1N NaOH. Keep at Room Temperature (Formyl groups are very labile in base).

-

Oxidation: Mix 1 mL Stock + 1 mL 3%

. Incubate RT for 24 hours. -

Thermal (Solid): Place 5 mg solid in open vial at 80°C for 3 days.

-

-

Quenching & Analysis:

-

Neutralize acid/base samples to pH 7.0 immediately before injection.

-

Inject 10 µL onto HPLC. Gradient: 5% B to 95% B over 20 mins.

-

-

Data Processing (Self-Validation):

-

Mass Balance: Calculate:

. -

Acceptance Criteria: Mass balance should be

. If lower, suspect volatile loss (Formic acid) or non-chromophoric degradants.

-

Stability Indicating Method Workflow

Figure 2: Step-by-step workflow for validating the stability indicating method.

Control Strategy & Storage Recommendations

Based on the thermodynamic profile, the following control strategies are required for handling 3-Formamido-4-methylpentanoic acid as a raw material or intermediate.

Solid State Storage

-

Temperature: Store at -20°C for long-term storage. The Arrhenius equation suggests that reducing temperature from 25°C to -20°C reduces degradation rates by factor of ~40-50x.

-

Humidity: The compound is likely hygroscopic due to the amide and carboxylic acid moieties. Store in tight containers with desiccants (Silica gel).

Solution State Handling

-

pH Window: Maximum stability is observed in the pH range of 3.5 - 5.0 .

-

Avoid pH > 7.5: Rapid deformylation occurs.

-

Avoid pH < 2.0: Acid-catalyzed hydrolysis accelerates at elevated temperatures.

-

-

Solvent Choice: Avoid protic solvents (methanol/ethanol) if heating is required, to prevent transesterification or solvolysis. Use Aprotic solvents (DMSO, DMF, Acetonitrile) for stock solutions.

Impurity Limits (Reference)

For pharmaceutical use, the following limits are typical for this class of intermediate:

- -Leucine (Deformylated): NMT 0.5%

-

Total Unknowns: NMT 1.0%

-

Enantiomeric Purity: NLT 99.0% ee

References

-

Sigma-Aldrich. (n.d.). 3-Formamido-4-methylpentanoic acid Product Specification. Retrieved from

-

Varshavsky, A. (2015). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins.[3][4] Microbial Cell, 2(10), 376–393. (Context on N-formyl stability and enzymatic degradation). Retrieved from

-

PubChem. (2025).[1] (3R)-3-amino-4-methylpentanoic acid (Beta-Leucine) Compound Summary. Retrieved from

-

BenchChem. (2025). N-Formyl-L-leucine-d3 stability issues in biological samples. (Analogous stability data for N-formyl derivatives). Retrieved from

-

InvivoChem. (n.d.). 3-Amino-4-methylpentanoic acid Technical Data. Retrieved from

Sources

- 1. (3R)-beta-Leucine | C6H13NO2 | CID 2761558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A thermodynamic scale for leucine zipper stability and dimerization specificity: e and g interhelical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-end rule - Wikipedia [en.wikipedia.org]

Stereochemistry and R/S configuration of 3-Formamido-4-methylpentanoic acid

An In-Depth Technical Guide to the Stereochemistry and R/S Configuration of 3-Formamido-4-methylpentanoic acid

Abstract: The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity and physicochemical properties. This is particularly true in the fields of pharmacology and drug development, where enantiomers of the same compound can exhibit vastly different therapeutic effects and toxicological profiles. This guide provides a comprehensive technical examination of 3-Formamido-4-methylpentanoic acid, a molecule with two chiral centers. We will dissect the theoretical framework for assigning its absolute configuration using the Cahn-Ingold-Prelog (CIP) priority rules and detail the practical, field-proven experimental methodologies required for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of stereochemical analysis.

The Structural and Biological Significance of Chirality

3-Formamido-4-methylpentanoic acid is a derivative of valine, an essential amino acid. Its structure incorporates two stereogenic centers, giving rise to four possible stereoisomers. The formamido group (-NHCHO) and the carboxylic acid (-COOH) are key functional groups that can participate in hydrogen bonding and ionic interactions, making the molecule's spatial orientation crucial for its interaction with chiral biological targets such as enzymes and receptors. Understanding and controlling the stereochemistry of such molecules is paramount in synthesizing enantiomerically pure compounds for therapeutic applications.[1][2]

Theoretical Assignment of Absolute Configuration: A Cahn-Ingold-Prelog (CIP) Analysis

The absolute configuration of each chiral center is unambiguously described using the R (from the Latin rectus, for right) or S (from the Latin sinister, for left) nomenclature. This assignment follows a set of sequence rules developed by Cahn, Ingold, and Prelog.[3][4]

Principles of the CIP Priority Rules

The system assigns a priority (1-4, with 1 being the highest) to each of the four substituents attached to a chiral center based on the following core principles:

-

Atomic Number: Higher atomic numbers of the atoms directly bonded to the stereocenter receive higher priority.[5][6]

-

First Point of Difference: If two directly bonded atoms are identical, one moves outward along the substituent chains until the first point of difference is encountered. The chain with the atom of higher atomic number at this point receives higher priority.[7][8]

-

Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[3]

Once priorities are assigned, the molecule is oriented so the lowest-priority group (4) points away from the viewer. The direction traced from priority 1 → 2 → 3 determines the configuration: clockwise is R , and counter-clockwise is S .[4][9]

Stereochemical Analysis of 3-Formamido-4-methylpentanoic acid

3-Formamido-4-methylpentanoic acid possesses two chiral centers at the C3 and C4 positions. We will analyze each independently.

Figure 1: Structure of 3-Formamido-4-methylpentanoic acid.

Figure 1: Structure of 3-Formamido-4-methylpentanoic acid.

The four substituents attached to C3 are:

-

Formamido group (-NHCHO)

-

The rest of the carbon chain towards the isopropyl end (-CH(CH₃)CH(CH₃)₂)

-

The rest of the carbon chain towards the carboxyl end (-CH₂COOH)

-

Hydrogen atom (-H)

The priority assignment is detailed in the table below.

| Priority | Substituent Group | Rationale for Assignment |

| 1 | -NHCHO | The nitrogen atom (Z=7) has a higher atomic number than the carbon atoms of the other two main substituents (Z=6). |

| 2 | -CH(CH₃)CH(CH₃)₂ | Comparing the two carbon-based chains: C4 is bonded to two carbons and one hydrogen (C, C, H). This takes precedence over the C2 atom, which is bonded to one carbon and two hydrogens (C, H, H). This is the first point of difference.[7][8] |

| 3 | -CH₂COOH | The C2 atom is bonded to one carbon and two hydrogens (C, H, H), giving it a lower priority than the C4 group. |

| 4 | -H | The hydrogen atom (Z=1) has the lowest atomic number. |

The four substituents attached to C4 are:

-

The rest of the carbon chain towards the formamido end (-CH(NHCHO)CH₂COOH)

-

Isopropyl group (-CH(CH₃)₂)

-

Methyl group (-CH₃)

-

Hydrogen atom (-H)

| Priority | Substituent Group | Rationale for Assignment |

| 1 | -CH(NHCHO)CH₂COOH | The C3 atom is bonded to a nitrogen, a carbon, and a hydrogen (N, C, H). This takes priority over the isopropyl group's central carbon, which is bonded to two carbons and a hydrogen (C, C, H), because nitrogen (Z=7) outranks carbon (Z=6). |

| 2 | -CH(CH₃)₂ | The central carbon of the isopropyl group is bonded to two other carbons (C, C, H), giving it higher priority than the methyl group's carbon. |

| 3 | -CH₃ | The carbon of the methyl group is bonded only to three hydrogens (H, H, H). |

| 4 | -H | The hydrogen atom (Z=1) has the lowest atomic number. |

This analysis reveals the existence of four possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The (3R, 4R) and (3S, 4S) isomers are enantiomers, while all other pairings are diastereomers.[10]

Empirical Determination of Stereochemistry: A Workflow

Theoretical assignment is a critical first step, but empirical validation is required to confirm the absolute configuration of a synthesized or isolated compound. The choice of technique depends on the sample's nature, purity, and the availability of instrumentation.

Overall Experimental Workflow

The following diagram outlines a logical workflow for the complete stereochemical determination of a sample of 3-Formamido-4-methylpentanoic acid.

Caption: Workflow for the empirical determination of stereochemistry.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral chromatography is the cornerstone technique for separating and quantifying stereoisomers.[11] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[]

Expertise & Causality: The choice of a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is a robust starting point for N-acylated amino acid derivatives.[13] These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions, which are well-suited for the functional groups in our target molecule. A reversed-phase mobile phase is chosen for its compatibility with the polar nature of the analyte and its suitability for LC-MS applications.[14]

| Parameter | Recommended Setting | Rationale |

| Chiral Stationary Phase | Lux® Cellulose-1 or Chiralpak® IA/IB | Proven efficacy for N-protected amino acids.[13][15] |

| Column Dimensions | 4.6 x 250 mm, 5 µm | Standard analytical dimensions for good resolution. |

| Mobile Phase | Isocratic: 80:20 Acetonitrile:Water with 0.1% Formic Acid | Provides good solubility and sharp peak shapes. Formic acid aids in protonating the carboxylate for better retention and ionization for MS detection. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 25 °C | Temperature control is critical for reproducible retention times and selectivity.[14] |

| Detection | UV at 210 nm or Mass Spectrometry (MS) | The formamido group provides a chromophore for UV detection. MS provides mass confirmation. |

| Sample Preparation | Dissolve in mobile phase at ~1 mg/mL. Filter through a 0.45 µm syringe filter. | Ensures sample is free of particulates and fully dissolved to prevent column blockage and peak distortion. |

Self-Validation: The protocol is validated by injecting a racemic or diastereomeric mixture and observing baseline separation of the stereoisomers. Peak identity can be confirmed by spiking the sample with a known standard, if available. The method's robustness should be tested by slightly varying the mobile phase composition and temperature.[14]

Protocol: NMR Spectroscopy with a Chiral Derivatizing Agent

While chiral chromatography separates isomers, it does not reveal their absolute configuration. NMR spectroscopy, in conjunction with a chiral derivatizing agent (CDA), can be used to determine enantiomeric excess and, in some cases, assign absolute configuration by creating diastereomeric derivatives that exhibit distinct NMR signals.[11][16] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic CDA for this purpose.

Expertise & Causality: The carboxylic acid of 3-Formamido-4-methylpentanoic acid is converted into a Mosher's ester. The resulting molecule now has an additional, known stereocenter from the Mosher's acid. This converts an enantiomeric pair into a diastereomeric pair. The anisotropic effect of the phenyl ring in the Mosher's reagent causes chemical shift differences in the protons near the new ester linkage, allowing for their differentiation and integration to determine enantiomeric excess.

Step-by-Step Methodology:

-

Esterification: React an enantiomerically enriched sample of 3-Formamido-4-methylpentanoic acid with (R)-(-)-MTPA-Cl (Mosher's acid chloride) in the presence of a non-chiral base (e.g., pyridine) in an anhydrous NMR solvent (e.g., CDCl₃). Repeat the reaction in a separate tube using (S)-(+)-MTPA-Cl.

-

Reaction Quench: After the reaction is complete (monitored by TLC or LC-MS), quench carefully and purify the resulting diastereomeric esters via column chromatography to remove excess reagent and byproducts.

-

NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.

-

Spectral Analysis: Compare the spectra of the two diastereomers. Identify protons close to the chiral center (e.g., H2, H3, H4) that show clear chemical shift differences (Δδ = δS - δR).

-

Configuration Assignment: By systematically analyzing the sign of Δδ for various protons and comparing them to established models of the Mosher ester conformation, the absolute configuration of the original C3 stereocenter can often be deduced.

Self-Validation: The observation of distinct, well-resolved signals for the different diastereomers validates the approach. Consistency in the sign of the chemical shift differences across multiple protons strengthens the configurational assignment.

Definitive Determination: X-ray Crystallography

For an unambiguous and definitive determination of absolute configuration, single-crystal X-ray crystallography is the gold standard.[11][]

Expertise & Causality: This technique maps the precise three-dimensional positions of atoms in a crystalline solid. When "heavy" atoms (heavier than carbon) are not present, the use of anomalous dispersion with copper radiation can be employed to determine the absolute structure.[18] The challenge lies in growing a single, diffraction-quality crystal.

Protocol Outline:

-

Purification: The sample must be of very high purity (>99%). Isolate a single stereoisomer using preparative chiral HPLC.

-

Crystallization: Systematically screen a wide range of solvents and solvent combinations (e.g., slow evaporation, vapor diffusion, cooling) to obtain single crystals of suitable size and quality.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution & Refinement: Solve the crystal structure to obtain the connectivity and relative stereochemistry.

-

Absolute Configuration: Determine the absolute configuration by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer.

Self-Validation: A low Flack parameter and low residual values (R-factors) in the final refined structure provide a high degree of confidence in the assigned absolute configuration.

Conclusion

The stereochemical characterization of 3-Formamido-4-methylpentanoic acid is a multi-faceted process that combines theoretical principles with rigorous experimental validation. A thorough application of the Cahn-Ingold-Prelog rules provides the necessary framework for naming the four possible stereoisomers. However, for any research or development application, this theoretical assignment must be confirmed empirically. Chiral chromatography serves as the essential tool for separation and quantification, while advanced spectroscopic techniques like NMR with chiral derivatizing agents and, most definitively, single-crystal X-ray diffraction, provide the means to elucidate the absolute configuration. The integrated workflow presented in this guide offers a robust pathway for achieving an unambiguous stereochemical assignment, a critical step in the development of safe and effective chiral molecules.

References

- Title: Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC Source: National Center for Biotechnology Information URL

- Title: Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC Source: Daicel Corporation URL

- Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL

- Title: Amino acids | Structure and function of proteins and their constituent amino acids Source: Achievable MCAT URL

- Title: Determination Techniques for Absolute Configuration of Chiral Compound Source: Creative Biostructure URL

- Title: Amino Acid Chiral Analysis Services Source: BOC Sciences URL

- Title: Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148)

- Title: Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry Source: Scilit URL

- Title: 8.

- Title: Part 7: Analytical Techniques for Stereochemistry Source: Chiralpedia URL

- Title: Analytical Techniques | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications Source: Books Gateway URL

- Title: Cahn–Ingold–Prelog priority rules - Wikipedia Source: Wikipedia URL

- Title: Cahn–Ingold–Prelog priority rules Source: Wikipedia URL

- Source: Rafonline.

- Title: Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration Source: YouTube URL

- Title: Derivates of 3-formyl-4-methylpentanoic acid, their preparation and their use in the preparation of substituted 3-formyl-but-3-en-1-oic acid Source: Google Patents URL

- Title: 3-methylpentanoic acid - Organic Syntheses Procedure Source: Organic Syntheses URL

- Title: Derivates of 3-formyl-4-methylpentanoic acid, their preparation and their use in the preparation of substituted 3-formyl-but-3-en-1-oic acid Source: Google Patents URL

- Title: Introduction to Assigning (R) and (S)

- Title: How to Determine the R and S Configuration Source: Chemistry Steps URL

- Title: CAS 1730-92-3: (3S)

- Title: (R)

- Title: 26.

- Source: Study.

- Title: 8.

- Title: Finding R and S When Group #4 is Forward - Stereochemistry Vid 3 Source: YouTube URL

- Title: Stereochemistry - organic problems Source: Michigan State University URL

- Title: 3.

- Title: Absolute Configuration - R-S Sequence Rules Source: Chemistry LibreTexts URL

- Title: Chapter 3: Conformation and Stereochemistry Source: University of California, San Diego URL

Sources

- 1. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 2. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 3. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. study.com [study.com]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. One moment, please... [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 13. yakhak.org [yakhak.org]

- 14. chiraltech.com [chiraltech.com]

- 15. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 16. books.rsc.org [books.rsc.org]

- 18. researchgate.net [researchgate.net]

The Strategic Conversion of α-Amino Acids to β-Homologues: A Technical Guide to the Synthesis of β-Leucine via 3-Formamido-4-methylpentanoic Acid

Abstract

This technical guide provides an in-depth exploration of the synthesis of β-leucine (3-amino-4-methylpentanoic acid), a valuable β-amino acid, utilizing its α-amino acid counterpart, L-leucine, as the starting material. The core of this synthetic strategy revolves around the preparation of the intermediate, 3-formamido-4-methylpentanoic acid (N-formyl-L-leucine), and its subsequent conversion to the target β-amino acid via a Hofmann rearrangement. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and the strategic importance of β-amino acids in modern medicinal chemistry.

Introduction: The Significance of β-Amino Acids in Drug Discovery

β-Amino acids are structural isomers of the proteinogenic α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone. This seemingly subtle structural alteration imparts profound and advantageous properties to peptides and small molecule therapeutics. The incorporation of β-amino acids into peptide chains can induce stable secondary structures, such as helices and sheets, and critically, it confers enhanced resistance to enzymatic degradation by proteases.[1] This increased metabolic stability is a paramount objective in the development of peptide-based drugs.

The β-amino acid motif is a key component in a variety of biologically active natural products, including β-lactam antibiotics and certain anticancer agents. Consequently, the development of robust and stereoselective synthetic routes to enantiopure β-amino acids is of significant interest to the pharmaceutical and biotechnology sectors. This guide focuses on a practical and efficient pathway to β-leucine, a positional isomer of the essential amino acid L-leucine, which is naturally produced in humans through the action of the enzyme leucine 2,3-aminomutase.[1]

Synthetic Strategy: From α-Leucine to β-Leucine

The overall synthetic strategy detailed herein involves a two-step process, commencing with the readily available and chiral α-amino acid, L-leucine.

-

N-Formylation: The amino group of L-leucine is first protected as a formamide to yield 3-formamido-4-methylpentanoic acid. The formyl group serves a dual purpose: it protects the amine from unwanted side reactions and transforms it into a suitable substrate for the subsequent rearrangement.

-

Hofmann Rearrangement: The N-formyl derivative undergoes a Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, to furnish the desired β-amino acid, 3-amino-4-methylpentanoic acid (β-leucine).

This approach is advantageous as it leverages the existing chirality of the starting material, L-leucine, and the Hofmann rearrangement is known to proceed with retention of stereochemistry at the migrating carbon center.

Synthesis of the Precursor: 3-Formamido-4-methylpentanoic Acid (N-Formyl-L-leucine)

The initial step in this synthetic sequence is the N-formylation of L-leucine. A common and effective method for this transformation involves the in situ generation of a reactive formylating agent from formic acid and acetic anhydride.[2]

Reaction Scheme

Caption: N-formylation of L-leucine.

Experimental Protocol

Materials:

-

L-leucine

-

Formic acid (≥95%)

-

Acetic anhydride (≥98%)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

In a clean, dry round-bottom flask, suspend L-leucine (1.0 equivalent) in formic acid (approximately 3-5 mL per gram of L-leucine).

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (1.5 - 2.0 equivalents) dropwise to the cooled suspension. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, add deionized water to the reaction mixture to quench any unreacted acetic anhydride.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue can be recrystallized from water or a mixture of ethyl acetate and hexane to yield pure 3-formamido-4-methylpentanoic acid as a white solid.[3]

-

Dry the purified product under vacuum.

The Hofmann Rearrangement: Conversion to β-Leucine

The Hofmann rearrangement is a powerful method for the conversion of primary amides to primary amines with the loss of one carbon atom.[4] The reaction typically proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide.

Mechanism of the Hofmann Rearrangement

The mechanism of the Hofmann rearrangement is a well-established, multi-step process:[4][5]

-

Deprotonation and N-Bromination: The reaction is initiated by the deprotonation of the amide NH proton by the base, followed by reaction with bromine to form an N-bromoamide intermediate.

-

Second Deprotonation: A second proton is abstracted from the nitrogen by the base, forming an N-bromoamide anion.

-

Rearrangement: The key step involves the rearrangement of the N-bromoamide anion. The alkyl group attached to the carbonyl carbon migrates to the nitrogen atom with the simultaneous expulsion of the bromide ion, forming an isocyanate intermediate. This step proceeds with retention of the stereochemistry of the migrating group.

-

Hydrolysis of the Isocyanate: The isocyanate is then hydrolyzed by water in the basic solution to form a carbamic acid.

-

Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates (loses CO2) to yield the final primary amine product.

Caption: Mechanism of the Hofmann Rearrangement.

Experimental Protocol for the Synthesis of β-Leucine

Materials:

-

3-Formamido-4-methylpentanoic acid

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 equivalents) to a cold (0-5 °C) aqueous solution of sodium hydroxide (4-5 equivalents).

-

In a separate flask, dissolve 3-formamido-4-methylpentanoic acid (1.0 equivalent) in a cold aqueous solution of sodium hydroxide.

-

Slowly add the freshly prepared sodium hypobromite solution to the solution of the N-formyl amino acid, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6-7.

-

The aqueous solution is then extracted several times with an organic solvent such as dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude β-leucine.

-

Further purification can be achieved by recrystallization or column chromatography.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

| L-Leucine | C₆H₁₃NO₂ | 131.17 | White crystalline solid |

| 3-Formamido-4-methylpentanoic acid | C₇H₁₃NO₃ | 159.18 | White solid |

| 3-Amino-4-methylpentanoic acid (β-Leucine) | C₆H₁₃NO₂ | 131.17 | White solid |

Conclusion

The synthesis of 3-amino-4-methylpentanoic acid from L-leucine via the intermediacy of 3-formamido-4-methylpentanoic acid represents a robust and conceptually straightforward approach to accessing valuable β-amino acids. This method highlights the utility of the Hofmann rearrangement in synthetic organic chemistry for carbon-chain shortening and the introduction of an amino group with stereochemical retention. The principles and protocols outlined in this guide provide a solid foundation for researchers engaged in the synthesis of modified amino acids for applications in drug discovery and the development of novel peptidomimetics with enhanced therapeutic properties.

References

-

Synthesis of N-formyl-L-leucine-(S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester - PrepChem.com. (n.d.). Retrieved from [Link]

-

β-Leucine - Wikipedia. (n.d.). Retrieved from [Link]

-

Hofmann rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

-

Hofmann Rearrangement | Chem-Station Int. Ed. (2014, October 6). Retrieved from [Link]

-

Hoffmann Rearrangement February 2026 - Chemist Wizards. (n.d.). Retrieved from [Link]

-

Hofmann Rearrangement - Chemistry Steps. (n.d.). Retrieved from [Link]

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Retrieved from [Link]

-

Approaches to α-amino acids via rearrangement to electron-deficient nitrogen - PMC. (2012, August 29). Retrieved from [Link]

-

Hofmann Rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

-

Hoffmann Rearrangement February 2026 - Chemist Wizards. (n.d.). Retrieved from [Link]

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Retrieved from [Link]

-

HOFMANN REARRANGEMENT - PHARMD GURU. (2025, November 14). Retrieved from [Link]

Sources

Technical Guide: Toxicity Profiling & Safety Protocols for 3-Formamido-4-methylpentanoic Acid

This technical guide provides a comprehensive safety and toxicity profile for 3-Formamido-4-methylpentanoic acid , a specialized intermediate often utilized in peptide synthesis and pharmaceutical research.

Part 1: Substance Identification & Physicochemical Profile

Chemical Identity

This substance is a formylated derivative of

| Property | Specification |

| Chemical Name | 3-Formamido-4-methylpentanoic acid |

| Common Synonyms | |

| CAS Number (Racemic) | 1341482-31-2 |

| CAS (3R-Isomer) | 1604272-34-5 |

| CAS (3S-Isomer) | 1604427-90-8 |

| Molecular Formula | |

| Molecular Weight | 159.18 g/mol |

| Physical State | Solid (typically white to off-white powder) |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent) |

Structural Visualization

The following diagram illustrates the chemical structure and its relationship to its parent amino acid, highlighting the formyl protection group which modulates its reactivity.

Figure 1: Structural degradation pathway showing potential hydrolysis products under physiological or acidic conditions.

Part 2: Hazard Identification & GHS Classification

Regulatory Status (The "Data Gap")

As of 2026, 3-Formamido-4-methylpentanoic acid is classified as a Research Use Only (RUO) chemical. It has not been subjected to full REACH registration or high-volume toxicological screening. Consequently, most vendor Safety Data Sheets (SDS) list "No Data Available" for specific GHS hazard codes.

Critical Advisory: The absence of a hazard classification does NOT imply safety. It indicates a lack of testing. Researchers must apply the Precautionary Principle .

Theoretical Hazard Profile (SAR Analysis)

Based on Structure-Activity Relationship (SAR) analysis of similar organic acids and amides, the following provisional hazards are assigned:

-

Skin/Eye Irritation (Likely): The free carboxylic acid moiety (

) can cause contact dermatitis or ocular irritation upon exposure (Provisional GHS Category 2/2A). -

Acute Toxicity (Low to Moderate): The amide bond is stable. Toxicity is likely driven by the release of formate upon metabolism, but the stoichiometric quantity in typical research handling (<1g) is below the toxic threshold for formic acid poisoning.

-

Sensitization: Formylated peptides can occasionally act as haptens, potentially triggering allergic responses in sensitive individuals.

Provisional GHS Labeling

In the absence of official data, treat the substance as if labeled:

-

Signal Word: WARNING

-

Hazard Statements (Provisional):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume.

-

P280: Wear protective gloves/eye protection.

-

Part 3: Safe Handling & Experimental Protocols

Standard Operating Procedure (SOP) for Weighing & Dissolution

This protocol ensures containment of fine particulates, which is the primary exposure vector for solid research chemicals.

-

Engineering Controls: All weighing must be performed inside a Chemical Fume Hood or a powder containment balance enclosure.

-

PPE Requirements:

-

Nitrile gloves (double-gloving recommended if dissolving in DMSO).

-

Safety glasses with side shields.

-

Lab coat (buttoned).

-

-

Workflow:

Figure 2: Step-by-step workflow for safe handling and containment of the substance.

Waste Disposal

-

Solid Waste: Dispose of contaminated wipes and solids in a dedicated "Hazardous Solid Waste" bin. Do not dispose of in regular trash.

-

Liquid Waste: Solutions in DMSO or Methanol must be segregated into "Organic Non-Halogenated" waste streams.

-

Aqueous Waste: If pH adjusted, check local regulations before drain disposal; generally, collect as chemical waste to be safe.

Part 4: Emergency Response & First Aid

In the event of exposure, immediate action can mitigate potential irritation or absorption.

| Exposure Route | Immediate Action | Medical Follow-up |

| Inhalation | Move victim to fresh air. Loosen clothing. | Seek medical attention if cough or wheezing persists. |

| Skin Contact | Brush off loose powder. Wash with soap and water for 15 min. | Monitor for redness/blistering (dermatitis). |

| Eye Contact | Rinse cautiously with water for 15 min. Remove contact lenses. | Mandatory: Consult an ophthalmologist if irritation occurs. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water. | Contact Poison Control. Provide CAS #1341482-31-2.[1][2][3][4][5][6] |

Part 5: Toxicological Deep Dive

Metabolic Fate

Upon systemic absorption, 3-Formamido-4-methylpentanoic acid is predicted to undergo enzymatic hydrolysis by formylases or non-specific peptidases.

-

Reaction:

-

Toxicological Implication: The release of Formic Acid is the primary concern. However, formic acid is rapidly metabolized to

and water via the folate pathway in humans. Toxicity is only observed at high saturation levels (methanol poisoning analogy), which are unreachable with standard research handling quantities (mg scale).

Genotoxicity & Carcinogenicity

-

Ames Test (Prediction): Likely Negative . Simple aliphatic amino acid derivatives rarely exhibit mutagenicity unless reactive functional groups (epoxides, nitro groups) are present.

-

Carcinogenicity: No data available. Not listed by IARC, NTP, or OSHA.

Comparative Toxicity (Read-Across)

To estimate toxicity, we compare it to structurally validated surrogates:

-

Leucine (CAS 61-90-5): GRAS (Generally Recognized As Safe). LD50 > 5000 mg/kg.

-

N-Formyl-L-Leucine (CAS 6113-61-7): Low toxicity. Used in bacterial simulation assays.

References

-

BLD Pharm. (2024).[3] Safety Data Sheet: 3-Formamido-4-methylpentanoic acid (CAS 1341482-31-2).[1][2][3][4][5][6] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: N-Formylleucine (Structural Analog). Retrieved from

-

European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria: Read-Across and Grouping. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 3-Formamido-4-methylpentanoic acid.[1][2][3][4][5][6] Retrieved from

Sources

- 1. (R)-4,4-Dimethyl-3-(methylamino)pentanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. (R)-4,4-Dimethyl-3-(methylamino)pentanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. (S)-5-Methyl-3-(methylamino)hexanoic acid|BLD Pharm [bldpharm.com]

- 4. 167222-94-8|3-(Methylamino)butanoic acid|BLD Pharm [bldpharm.com]

- 5. 页面加载中... [china.guidechem.com]

- 6. 页面加载中... [china.guidechem.com]

Molecular weight and exact mass calculation for 3-Formamido-4-methylpentanoic acid

An In-depth Technical Guide to the Molecular Weight and Exact Mass Calculation of 3-Formamido-4-methylpentanoic acid

Authored by: A Senior Application Scientist

Abstract

In the realms of chemical research, drug development, and proteomics, the precise characterization of molecular entities is paramount. The terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent fundamentally different concepts with distinct applications. This technical guide provides a comprehensive, in-depth exploration of the calculation of both the molecular weight and the exact mass of the molecule 3-Formamido-4-methylpentanoic acid. This guide is tailored for researchers, scientists, and drug development professionals, offering not just the procedural steps but also the underlying scientific principles and their practical implications, particularly in the context of mass spectrometry.

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass

Understanding the distinction between molecular weight and exact mass is crucial for the accurate identification and characterization of chemical compounds.[1][2]

-

Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule.[2][3] This value is calculated using the standard atomic weights of the elements as found on the periodic table.[4] Molecular weight is an essential parameter for stoichiometric calculations in chemical reactions.[2]

-

Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[3] This value is of particular importance in high-resolution mass spectrometry, where instruments are capable of measuring the mass of a molecule with high precision.[2][5][6] The exact mass can be used to determine the elemental composition of a molecule, providing a powerful tool for the identification of unknown compounds and the confirmation of synthesized molecules.[5][6][7]

The ability to accurately measure the exact mass of a compound allows researchers to distinguish between molecules that have the same nominal mass but different elemental compositions.[5][8]

Determining the Molecular Formula of 3-Formamido-4-methylpentanoic acid

To begin our calculations, we must first establish the correct molecular formula for 3-Formamido-4-methylpentanoic acid.

The parent molecule is 3-Amino-4-methylpentanoic acid, which has the chemical structure:

The molecular formula for 3-Amino-4-methylpentanoic acid is C6H13NO2.

The "formamido" group indicates the addition of a formyl group (-CHO) to the amino group (-NH2), forming an amide linkage (-NHCHO). This transformation involves the replacement of one hydrogen atom on the nitrogen with a formyl group.

Therefore, the molecular formula for 3-Formamido-4-methylpentanoic acid is C7H13NO3 .

Calculation of Molecular Weight

The molecular weight is calculated by summing the average atomic weights of each atom in the molecule. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).[9]

Experimental Protocol: Molecular Weight Calculation

-

Identify the elements and the number of atoms of each element in the molecular formula (C7H13NO3).

-

Obtain the standard atomic weight for each element from a reliable source such as the IUPAC periodic table.[9]

-

Multiply the number of atoms of each element by its standard atomic weight.

-

Sum the results to obtain the molecular weight of the compound.

Data Presentation: Molecular Weight of 3-Formamido-4-methylpentanoic acid (C7H13NO3)

| Element | Symbol | Number of Atoms | Standard Atomic Weight (amu) | Total Mass (amu) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 159.185 |

Note: The standard atomic weights for elements like Carbon, Hydrogen, Nitrogen, and Oxygen can be presented as intervals due to natural isotopic variation.[9][10][11][12][13] For general stoichiometric purposes, the conventional single values are used.

Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant stable isotope of each element in the molecule.[3] This value is critical for high-resolution mass spectrometry analysis.[8][14]

Experimental Protocol: Exact Mass Calculation

-

Identify the elements and the number of atoms of each element in the molecular formula (C7H13NO3).

-

Determine the most abundant isotope for each element.

-

Obtain the precise mass of the most abundant isotope for each element.

-

Multiply the number of atoms of each element by its isotopic mass.

-

Sum the results to obtain the exact mass of the compound.

Data Presentation: Exact Mass of 3-Formamido-4-methylpentanoic acid (C7H13NO3)

| Element | Most Abundant Isotope | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon | ¹²C | 7 | 12.000000[15][16][17] | 84.000000 |

| Hydrogen | ¹H | 13 | 1.007825[18][19] | 13.101725 |

| Nitrogen | ¹⁴N | 1 | 14.003074[20][21][22][23][24][25] | 14.003074 |

| Oxygen | ¹⁶O | 3 | 15.994915[26][27][28][29][30][31] | 47.984745 |

| Total | 159.089544 |

Visualization of Calculation Workflows

The logical flow for determining both the molecular weight and exact mass can be visualized as follows:

Caption: Workflow for calculating molecular weight and exact mass.

Field-Proven Insights and Practical Implications

As a Senior Application Scientist, it is imperative to move beyond theoretical calculations and consider their real-world applications and potential pitfalls.

-

Stoichiometry and Reagent Preparation: The calculated molecular weight is fundamental for preparing solutions of known molarity and for all stoichiometric calculations in synthetic chemistry. Using the exact mass for these purposes would lead to significant errors in reagent quantities.

-

High-Resolution Mass Spectrometry (HRMS): The exact mass is the cornerstone of HRMS-based compound identification.[14] When a sample is analyzed, the instrument measures the mass-to-charge ratio (m/z) of the ions. By comparing the measured m/z to the calculated exact mass, one can confirm the elemental composition of the molecule with a high degree of confidence, typically within a few parts per million (ppm) mass accuracy.[7]

-

Isotopic Patterns: While we calculate the exact mass based on the most abundant isotopes, it is crucial to remember that heavier isotopes exist. In a mass spectrum, these heavier isotopes give rise to a characteristic isotopic pattern. For 3-Formamido-4-methylpentanoic acid, the M+1 peak (a molecule containing one ¹³C atom) will be observable. The predicted and observed isotopic patterns provide an additional layer of confirmation for the elemental composition.

-

Self-Validating Protocols: A robust experimental protocol in a drug development setting should always incorporate both molecular weight and exact mass considerations. For instance, a synthetic protocol will rely on molecular weight for reaction setup, while the subsequent analytical characterization of the product by HRMS will validate its identity against the calculated exact mass. This creates a self-validating system where the theoretical and experimental data must align.

Conclusion

The accurate calculation of molecular weight and exact mass is a foundational skill for any scientist in the chemical and pharmaceutical sciences. While molecular weight serves the practical needs of macroscopic chemical synthesis, the exact mass is indispensable for the precise molecular identification at the heart of modern analytical techniques like high-resolution mass spectrometry. A thorough understanding and correct application of both concepts are essential for ensuring the scientific integrity and success of research and development endeavors.

References

-

What is the Difference Between Exact Mass and Molecular Weight. (2022, May 4). Pediaa.com. [Link]

-

Quora. (2020, October 19). What is the difference between exact mass and molecular weight? [Link]

-

IUPAC. (2023). Atomic Weights of the Elements 2023. [Link]

-

Wikipedia. (n.d.). Hydrogen. [Link]

-

Wikipedia. (n.d.). Oxygen. [Link]

-

Waters. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. [Link]

-

Fiveable. (2025, September 15). Exact Mass Definition. [Link]

-

Grokipedia. (n.d.). Oxygen-16. [Link]

-

Oreate AI Blog. (2025, December 30). Understanding the Atomic Weight of Oxygen. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen. [Link]

-

Oreate AI Blog. (2026, January 27). Exact Mass vs. Molecular Weight: Unpacking the Nuances for Chemists. [Link]

-

Nimc. (2026, January 6). Oxygen Atom: Unveiling Molecular Weight & Significance. [Link]

-

PubChem. (n.d.). Nitrogen-14 atom. [Link]

-

PubChem. (n.d.). Oxygen-16 atom. [Link]

-

Waters Corporation. (n.d.). What exact mass measurement can do for you. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Nitrogen. [Link]

-

Filo. (2025, May 28). The mass of the isotope carbon 12 is exactly 12 amu. The atomic... [Link]

-

Wikipedia. (n.d.). Standard atomic weight. [Link]

-

Oreate AI Blog. (2025, December 30). Understanding the Atomic Weight of Carbon. [Link]

-

NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. [Link]

-

University of Colorado Boulder. (n.d.). Exact Molecular Mass versus Molecular Weight. [Link]

-

Westfield State University. (n.d.). Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu. [Link]

-

Wikipedia. (n.d.). Carbon-12. [Link]

-

Wikipedia. (n.d.). Nitrogen. [Link]

-

Skosmos. (2023, May 12). Oxygen-16. [Link]

-

ChemLin. (2024, October 9). Oxygen-16 - isotopic data and properties. [Link]

-

Quora. (2018, September 22). How heavy is one atom of hydrogen? [Link]

-

ChemLin. (2023, November 30). Hydrogen-1 - isotopic data and properties. [Link]

-

Brainly.in. (2021, August 6). What is the difference between exact mass and molecular weight? [Link]

-

OSTI.gov. (n.d.). Standard atomic weights of the elements 2020 (IUPAC Technical Report). [Link]

-

KAERI Nuclear Data Center. (n.d.). N-14. [Link]

-

EMBL-EBI. (n.d.). oxygen-16 atom (CHEBI:33818). [Link]

-

EMBL-EBI. (n.d.). nitrogen-14 atom (CHEBI:36938). [Link]

-

NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. [Link]

-

NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen. [Link]

-

NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. [Link]

-

Spectroscopy Online. (2026, February 12). Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. [Link]

-

ChemLin. (2024, September 28). Nitrogen-14 - isotopic data and properties. [Link]

-

PubChem. (n.d.). Nitrogen-14 isotope. [Link]

-

Royal Society of Chemistry. (n.d.). Oxygen - Element information, properties and uses. [Link]

-

Quora. (2014, May 9). What is the mass of one Carbon 12 atom in grams? [Link]

-

Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]

-

scipoly.com. (n.d.). Table of Atomic Weights. [Link]

-

NIST. (n.d.). Nitrogen atom. [Link]

-

Britannica. (2026, February 3). Carbon-12. [Link]

-

Royal Society of Chemistry. (n.d.). Hydrogen - Element information, properties and uses. [Link]

-

digipac.ca. (n.d.). So then, why isn't the atomic mass of Hydrogen exactly 1? [Link]

-

Quora. (2018, August 23). What is the mass of 1 atom of hydrogen in kg? [Link]

-

PubChem. (n.d.). Hydrogen. [Link]

Sources

- 1. differencebetween.com [differencebetween.com]

- 2. Exact Mass vs. Molecular Weight: Unpacking the Nuances for Chemists - Oreate AI Blog [oreateai.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 5. waters.com [waters.com]

- 6. fiveable.me [fiveable.me]

- 7. waters.com [waters.com]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 13. Nitrogen - Wikipedia [en.wikipedia.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. westfield.ma.edu [westfield.ma.edu]

- 16. Carbon-12 - Wikipedia [en.wikipedia.org]

- 17. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 18. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 19. Hydrogen-1 - isotopic data and properties [chemlin.org]

- 20. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 22. nitrogen-14 atom (CHEBI:36938) [ebi.ac.uk]

- 23. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 24. Nitrogen-14 - isotopic data and properties [chemlin.org]

- 25. Nitrogen-14 isotope | N | CID 175670884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. grokipedia.com [grokipedia.com]

- 27. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Skosmos: theia_ozcar_thesaurus: Oxygen-16 [in-situ.theia-land.fr]

- 29. Oxygen-16 - isotopic data and properties [chemlin.org]

- 30. oxygen-16 atom (CHEBI:33818) [ebi.ac.uk]

- 31. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

Biocatalytic routes for generating 3-Formamido-4-methylpentanoic acid

Application Note: Biocatalytic Routes for Generating 3-Formamido-4-methylpentanoic Acid

-Formyl-Executive Summary

3-Formamido-4-methylpentanoic acid (also known as

This Application Note details two biocatalytic routes designed for high enantiopurity (>99% ee) and scalability:

-

De Novo Asymmetric Synthesis: Utilizing

-transaminases ( -

Kinetic Resolution: A robust lipase-driven approach to resolve racemic

-leucine via enantioselective

Molecule Profile & Retrosynthetic Logic

-

Target Molecule: (3R)-3-Formamido-4-methylpentanoic acid[1]

-

CAS Registry: 5699-54-7 (Amino precursor)[1]

-

Structural Class:

-Amino Acid Derivative[1][2][3] -

Key Challenge: Establishing the stereocenter at the C3 position and introducing the formyl group without racemization.

Biocatalytic Pathway Map

The following diagram illustrates the two primary routes: the Transaminase (Anabolic) Route and the Lipase (Resolution) Route.[1]

Figure 1: Strategic overview of biocatalytic entry points. The Transaminase route offers 100% theoretical yield, while the Lipase route offers robust resolution of racemic feedstocks.

Route A: De Novo Asymmetric Synthesis (Transaminase Protocol)[1]

This route is preferred for large-scale manufacturing as it avoids the 50% yield cap inherent to kinetic resolutions. It utilizes an

Mechanism & Causality[1]

-

Enzyme Selection:

-Transaminases (e.g., from Alcaligenes denitrificans or engineered variants like ATA-117) are required because standard -

Equilibrium Displacement: The reaction equilibrium for transamination often favors the ketone. To drive synthesis, we use an amine donor (Isopropylamine) that generates a volatile byproduct (Acetone), or a coupled LDH/GDH system to remove the pyruvate byproduct.[1]

Step 1: Enzymatic Amination Protocol

Materials:

-

Substrate: 4-Methyl-3-oxopentanoic acid (20 mM).

-

Enzyme:

-Transaminase (lyophilized powder, e.g., Codexis ATA or in-house Vibrio variant). -

Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.[1]

-

Amine Donor: (S)-

-Methylbenzylamine (MBA) or Isopropylamine (1 M).[1] -

Buffer: Potassium Phosphate (100 mM, pH 7.5).

Workflow:

-

Preparation: Dissolve PLP (1 mM) in phosphate buffer. Add the amine donor.[5] If using isopropylamine, adjust pH back to 7.5 using HCl (critical: high pH denatures the enzyme).

-

Initiation: Add the substrate (20 mM) and the

-TA (5 mg/mL).[1] -

Incubation: Shake at 30°C, 150 rpm for 24 hours.

-

In-Process Control (IPC): Monitor consumption of keto-acid via HPLC (C18 column, 210 nm).

-

Workup: Acidify to pH 2.0 to protonate the amine, wash with EtOAc (removes unreacted ketone/donor), then basify aqueous layer to pH 10 and extract the chiral

-amino acid into DCM or n-Butanol.

Technical Insight: For

-amino acids, Alcaligenes derived transaminases (AptA) show high specificity for the branched leucine backbone, often achieving >98% ee without further purification [1].

Route B: Biocatalytic N-Formylation (The Functionalization)[1]

Once the chiral amine is obtained (via Route A or chemical synthesis), the formyl group must be introduced. While chemical formylation uses corrosive reagents, Lipase B from Candida antarctica (CAL-B) exhibits "promiscuous" activity, catalyzing amidation using ethyl formate as a mild donor.

Mechanism & Causality[1]

-

Solvent System: The reaction must be anhydrous. Water promotes hydrolysis (reverse reaction).[1] Ethyl formate acts as both the formyl donor and the solvent, or as a co-solvent in MTBE.

-

Thermodynamics: The reaction is irreversible because the byproduct is ethanol, which does not compete effectively for the acyl-enzyme intermediate in the presence of excess ethyl formate.

Step 2: Lipase-Catalyzed Formylation Protocol

Materials:

-

Substrate: (3R)-3-Amino-4-methylpentanoic acid (from Step 1).[1]

-

Biocatalyst: Novozym 435 (Immobilized CAL-B).[1]

-

Reagent: Ethyl Formate (dried over molecular sieves).[1]

-

Solvent: MTBE (Methyl tert-butyl ether) or pure Ethyl Formate.[1]

Workflow:

-

Setup: In a sealed glass vial, dissolve the amino acid (50 mM) in dry Ethyl Formate.

-

Catalysis: Add Novozym 435 (20 mg/mL).

-

Reaction: Incubate at 40°C for 12–24 hours.

-

Monitoring: TLC or HPLC. The formation of the

-formyl amide is indicated by a shift in retention time and loss of the free amine peak. -

Purification: Filter off the immobilized enzyme (reusable). Evaporate the solvent/excess reagent under reduced pressure.

-

Yield: Typically >90% conversion with retention of chirality.

Self-Validating Step: If the reaction stalls, add molecular sieves (3Å) to the reaction vessel. The presence of trace water from the substrate is the most common cause of incomplete conversion in lipase acylations [2].

Analytical Data Summary

The following parameters define the success criteria for the synthesized intermediate.

| Parameter | Specification | Method |

| Purity | > 98% | HPLC (C18, ACN/Water gradient) |

| Enantiomeric Excess (ee) | > 99% (R-isomer) | Chiral HPLC (Chiralpak ZWIX or similar) |

| Identity | MS [M+H]+ = 160.1 | LC-MS (ESI) |

| Residual Solvent | < 500 ppm | GC-HS |

Troubleshooting & Optimization

Issue: Low Conversion in Transaminase Step

-

Root Cause: Product inhibition (the chiral amine inhibits the enzyme) or unfavorable equilibrium.[1][5]

-

Solution: Switch to a Smart Donor system. Use o-xylylenediamine as the donor.[5] The byproduct cyclizes/polymerizes, rendering the reaction irreversible and pulling the equilibrium to 100% conversion [3].

Issue: Racemization during Formylation

-

Root Cause: High temperatures or basic impurities in the chemical workup.

-

Solution: The CAL-B route at 40°C is chemically neutral. Ensure the starting amine is free of strong mineral bases (NaOH) from the extraction step; wash the organic phase thoroughly before the lipase step.

References

-

Rudat, J., Brucher, B. R., & Syldatk, C. (2012).[6] Transaminases for the synthesis of enantiopure beta-amino acids. AMB Express, 2,[6] 11. [Link][1][6]

-

Yadav, G. D., & Singh, S. (2017). First report on bio-catalytic N-formylation of amines using ethyl formate.[7] RSC Advances, 7, 12773-12778. [Link]

-

Green, A. P., et al. (2014). Amine transaminase engineering for catalytic promiscuity. Angewandte Chemie International Edition, 53(40), 10714-10717. [Link][1]

-

Shin, J. S., & Kim, B. G. (2001). Kinetic resolution of chiral amines using enzyme-membrane reactor. Biotechnology and Bioengineering, 73(3), 179-187. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. ω-Amino Acid:Pyruvate Transaminase from Alcaligenes denitrificans Y2k-2: a New Catalyst for Kinetic Resolution of β-Amino Acids and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Storage and handling protocols for 3-Formamido-4-methylpentanoic acid standards

Application Note: Storage, Handling, and Stability Protocols for 3-Formamido-4-methylpentanoic Acid Standards

Executive Summary & Scientific Context

3-Formamido-4-methylpentanoic acid (N-formyl-β-leucine) is a critical reference standard often encountered as a process impurity in the synthesis of beta-amino acid derivatives, peptide mimetics, or as a specific metabolite in fermentation processes involving leucine analogs. Structurally, it consists of a beta-amino acid backbone (3-amino-4-methylpentanoic acid) where the primary amine is protected by a formyl group.

While the beta-carbon substitution confers resistance to typical proteolytic enzymes compared to alpha-amino acids, the N-formyl moiety introduces specific stability challenges. The formamide bond is susceptible to acid/base-catalyzed hydrolysis (deformylation), releasing the free amine and formic acid. Furthermore, the molecule exhibits hygroscopic tendencies typical of low-molecular-weight amino acid derivatives.

This guide provides an authoritative, self-validating protocol for the storage and handling of this standard to ensure analytical integrity in HPLC/MS workflows.

Physicochemical Profile & Critical Stability Factors

To handle this standard effectively, one must understand its intrinsic properties.

| Property | Specification / Characteristic |

| Chemical Name | 3-Formamido-4-methylpentanoic acid |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | ~159.18 g/mol |

| Core Structure | N-formylated β-amino acid (Isomer of N-formyl-leucine) |

| Solubility | High: DMSO, Methanol, Ethanol. Moderate/pH-dependent: Water.[1] |

| pKa (Predicted) | Carboxyl: ~4.0–4.5 |

| UV Cutoff | Low absorbance >210 nm (lacks aromatic chromophores). |

Critical Stability Risks

-

Deformylation (Hydrolysis): The primary degradation pathway. In the presence of moisture and extreme pH, the formyl group hydrolyzes, reverting the compound to 3-amino-4-methylpentanoic acid (beta-leucine).

-

Hygroscopicity: Absorption of atmospheric water accelerates hydrolysis and alters the effective mass of the standard, leading to quantitation errors.

-

Transacylation: In alcoholic solvents (e.g., Methanol) with trace acid, the formyl group can theoretically migrate or exchange, though hydrolysis is the dominant risk.

Storage Protocol: The "Zero-Degradation" System

This protocol is designed to arrest thermodynamic decay and prevent moisture ingress.

A. Long-Term Storage (Archive)

-

Temperature: -20°C ± 5°C (Standard) or -80°C (Optimal for >2 years).

-

Container: Amber borosilicate glass vials with Teflon (PTFE)-lined screw caps .

-

Reasoning: Amber glass blocks UV (though the molecule is not highly photo-labile, this is GLP standard). PTFE liners prevent plasticizer leaching and provide a superior moisture barrier compared to rubber septa.

-

-

Desiccation: Vials must be stored inside a secondary container (e.g., a sealed desiccator or a jar with indicating silica gel) within the freezer.

-

Headspace: For high-value aliquots, purge headspace with dry Nitrogen or Argon before sealing to eliminate oxidative stress and moisture.

B. Short-Term Storage (Working Bench)

-

Duration: < 24 hours at Room Temperature (20-25°C).

-

State: Dry powder is stable. Solutions are unstable .[2]

-

Rule: Never store the standard in aqueous solution for >8 hours. If dissolved in DMSO, it may be kept at +4°C for up to 1 week.

Handling & Solubilization Workflow

This workflow minimizes weighing errors caused by condensation and ensures solution homogeneity.

Step-by-Step Protocol

-

Equilibration (Crucial Step):

-

Remove the vial from the freezer.

-

WAIT 30-45 minutes before opening.

-

Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder. This water immediately initiates hydrolysis and ruins the mass accuracy.

-

-

Solvent Selection:

-

Primary Solvent: DMSO-d6 (for NMR) or LC-MS grade DMSO .

-

Why: DMSO is non-protic and suppresses hydrolysis rates compared to water or methanol.

-

Secondary Solvent: Methanol (for HPLC dilution).

-

Avoid: Pure water or acidic buffers for stock preparation.

-

-

Preparation of Stock Solution (1.0 mg/mL):

-

Weigh ~1-2 mg of standard into a micro-vial.

-

Add calculated volume of DMSO.

-

Vortex gently for 30 seconds. Sonication is generally not required and should be avoided to prevent heating.

-

-

Usage:

-

Inject immediately for analytical verification.

-

If dilution into aqueous buffer is required for the assay, perform the dilution immediately prior to injection.

-

Analytical Verification & Degradation Pathways

Before using the standard for critical quantitation, verify its purity. The most likely impurity is the deformylated parent amine.

Degradation Mechanism

The following diagram illustrates the primary failure mode (Hydrolysis) that this protocol prevents.

Figure 1: Hydrolytic degradation pathway of the N-formyl group upon exposure to moisture.

HPLC-MS Method Parameters (Recommended)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection:

-

MS (Positive Mode): Look for [M+H]+ = 160.1 .

-

Impurity Check: Look for [M+H]+ = 132.1 (Loss of CO, characteristic of the free amine 3-amino-4-methylpentanoic acid).

-

Operational Workflow Diagram

The following flowchart dictates the logic for handling the standard from receipt to disposal.

Figure 2: Decision logic for the receipt, storage, and qualification of the standard.

References

-

PubChem. N-Formylleucine (Isomer Reference). National Library of Medicine. Available at: [Link]

-

European Medicines Agency (EMA). ICH Q3A (R2) Impurities in New Drug Substances.[3][4] (Regulatory context for impurity profiling).[3][4][5] Available at: [Link]

Sources